molecular formula C6H12N2O B8063857 (S)-7-Methyl-1,4-diazepan-5-one

(S)-7-Methyl-1,4-diazepan-5-one

Cat. No.: B8063857
M. Wt: 128.17 g/mol
InChI Key: BJPCEVKBOAXMAH-YFKPBYRVSA-N
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Description

(S)-7-Methyl-1,4-diazepan-5-one is a chiral seven-membered lactam (diazepanone) that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest for the design and synthesis of novel biologically active molecules, particularly in the development of central nervous system (CNS) agents, enzyme inhibitors, and other therapeutic candidates. Its constrained structure and the presence of multiple nitrogen atoms make it a valuable building block for constructing diverse compound libraries. Researchers utilize this compound to explore structure-activity relationships (SAR) and to create peptidomimetics that can modulate protein-protein interactions. The stereospecific (S)-methyl group at the 7-position is critical for achieving selective binding to specific biological targets, making this enantiomer essential for asymmetric synthesis and pharmacological studies. This product is intended for use in laboratory research only. For Research Use Only. Not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

(7S)-7-methyl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCEVKBOAXMAH-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Resolution via Preparative HPLC

Racemic 7-methyl-1,4-diazepan-5-one is synthesized via reductive amination of 4-[(2-aminoethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one using sodium borohydride in methanol. The resulting racemate is resolved using preparative chiral HPLC with cellulose-based stationary phases, yielding (S)- and (R)-enantiomers with >99% enantiomeric excess (ee). This method, while reliable, suffers from low throughput due to high solvent consumption and column load limitations.

Cocrystallization with Tartaric Acid Derivatives

An alternative resolution strategy involves cocrystallizing racemic 7-methyl-1,4-diazepan-5-one hydrochloride with (R)-tartaric acid ethyl ester ((R)-TED). The (S)-enantiomer selectively forms a stable cocrystal, which is isolated via filtration and dissociated using aqueous sodium bicarbonate. This method achieves 98% ee with a 40% yield, offering scalability advantages over HPLC.

Table 1: Chiral Resolution Methods Comparison

MethodResolution Agentee (%)Yield (%)Scalability
Preparative HPLCCellulose-based CSP>9930Low
Cocrystallization(R)-TED9840High

Enzymatic Asymmetric Synthesis

Imine Reductase (IRED)-Catalyzed Reductive Amination

Chiral 1,4-diazepanes are synthesized via intramolecular asymmetric reductive amination of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursors using IREDs. The (S)-selective IRED from Micromonospora echinaurantiaca (IR25) achieves 99% ee with a catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) of 0.962 s<sup>−1</sup> mM<sup>−1</sup>. Saturation mutagenesis of the Leishmania major IRED (Y194F/D232H mutant) enhances catalytic efficiency 61-fold, enabling gram-scale synthesis.

Amine Transaminase (ATA)-Mediated Cyclization

Amine transaminases convert N-(2-oxopropyl) amino acid esters to enantiopure amines, which spontaneously cyclize into (S)-7-methyl-1,4-diazepan-5-one. Using Rhodococcus sp. ATA, the reaction proceeds in aqueous buffer (pH 7.5, 30°C) with 70–90% yield and >99% ee.

Table 2: Biocatalytic Synthesis Parameters

EnzymeSubstrateee (%)Yield (%)k<sub>cat</sub>/K<sub>M</sub> (s<sup>−1</sup> mM<sup>−1</sup>)
IR25Aminoketone derivative99850.962
Y194F/D232H IREDAminoketone derivative99901.647
Rhodococcus ATAN-(2-oxopropyl) ester>99800.45

Microwave-Assisted Synthesis

Microwave irradiation accelerates the conversion of 2,6-diphenylpiperidin-4-ones to 3-alkyl-1,4-diazepan-5-ones using NaHSO<sub>4</sub>-SiO<sub>2</sub> as a catalyst. While this method achieves 98% yield in 2–5 minutes, it produces racemic mixtures, necessitating downstream resolution.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

MethodStereoselectivityYield (%)ScalabilityEnvironmental Impact
Racemic + HPLCPost-synthesis30LowHigh (solvent use)
CocrystallizationPost-synthesis40ModerateModerate
IRED CatalysisInherent85–90HighLow (aqueous)
ATA CatalysisInherent70–80HighLow (aqueous)
MicrowaveNone98HighModerate

Biocatalytic methods outperform resolution-based approaches in sustainability and scalability, though resolution remains critical for high-purity demands.

Chemical Reactions Analysis

(S)-7-Methyl-1,4-diazepan-5-one: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as chromium(VI) oxide or potassium permanganate to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the amide or amine groups using suitable nucleophiles and reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.

  • Substitution: Nucleophiles such as amines, alcohols, or halides, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Oxo derivatives of this compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-7-Methyl-1,4-diazepan-5-one: has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for neurological disorders or as a precursor for pharmaceuticals.

  • Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which (S)-7-Methyl-1,4-diazepan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-7-Methyl-1,4-diazepan-5-one with analogous diazepan-5-one derivatives, emphasizing substituent effects, biological activities, and crystallographic findings:

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties References
This compound C₆H₁₂N₂O Methyl group at 7-position (S) Predicted CCS: 124.5 Ų ([M+H]⁺); chiral center influences stereoselective interactions.
t-3,t-6-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one C₂₀H₂₂N₂O Methyl (positions 3,6), phenyl (positions 2,7) Forms N–H···O hydrogen-bonded dimers; docking studies show inhibition of HCV NS5B RNA polymerase.
t-3-Ethyl-r-2,c-7-bis(4-methoxyphenyl)-1,4-diazepan-5-one C₂₄H₂₈N₂O₃ Ethyl (position 3), 4-methoxyphenyl (positions 2,7) Asymmetric unit contains two independent molecules; methoxy groups enhance π-π stacking interactions.
3,3-Dimethyl-2,7-diphenyl-1,4-diazepan-5-one C₁₉H₂₀N₂O Methyl (position 3), phenyl (positions 2,7) Synthesized via denitrosation; nitroso intermediates exhibit enhanced reactivity.
1-Benzyl-1,4-diazepan-5-one C₁₂H₁₄N₂O Benzyl group at 1-position Acts as nitric oxide synthase inhibitor; crystallographic data reveal planar diazepane ring.

Key Findings:

Substituent Effects on Bioactivity :

  • Phenyl-substituted derivatives (e.g., 2,7-diphenyl) demonstrate enhanced binding to viral polymerases, attributed to hydrophobic interactions with active-site residues .
  • Methyl or ethyl groups at the 3-position improve metabolic stability but reduce solubility compared to polar substituents .

Hydrogen Bonding and Crystal Packing :

  • N–H···O hydrogen bonds are common in diazepan-5-ones, driving dimerization (e.g., in t-3,t-6-dimethyl derivatives) .
  • Methoxy groups in t-3-ethyl derivatives promote extended crystal lattices via C–H···O interactions .

Stereochemical Influence :

  • The (S)-configuration in 7-methyl derivatives may confer selectivity in chiral environments, though experimental validation is pending .

Synthetic Accessibility :

  • Schmidt rearrangements and palladium-catalyzed decarboxylative allylic alkylations are preferred methods for synthesizing substituted diazepan-5-ones .

Q & A

Q. Basic Characterization

  • NMR : Key signals include the carbonyl (C=O) peak at ~170–175 ppm in 13C^{13}\text{C} NMR and methyl group protons (δ ~1.2–1.5 ppm) in 1H^{1}\text{H} NMR.
  • IR : A strong absorption band at ~1650–1700 cm1^{-1} confirms the ketone group .

Q. Advanced Analysis

  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) data (e.g., CCS = 124.5 Ų for [M+H]+^+) can validate molecular geometry against computational predictions ().
  • DFT Calculations : Optimized molecular geometry using B3LYP/6-31G(d) basis sets provides bond lengths and angles consistent with X-ray crystallography data (e.g., C=O bond ~1.22 Å) .

What computational strategies are effective for predicting the biological activity of this compound derivatives?

Q. Advanced Methodology

  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets like GABA receptors. For example, docking scores (ΔG ≤ −7.0 kcal/mol) correlate with experimental IC50_{50} values in enzyme inhibition assays .
  • 3D-QSAR : Comparative molecular field analysis (CoMFA) models based on substituent effects (e.g., electron-withdrawing groups at C7) predict enhanced bioactivity .

How does the diazepanone scaffold influence chemical reactivity, and what functionalization strategies are viable for SAR studies?

Basic Reactivity
The ketone group undergoes nucleophilic addition (e.g., Grignard reagents), while the secondary amine participates in acylation or alkylation. For example:

  • Reduction : NaBH4_4 converts the ketone to an alcohol, enabling downstream modifications .
  • Acylation : Reaction with acetyl chloride yields N-acetyl derivatives, altering solubility and target affinity .

Q. Advanced Functionalization

  • Suzuki Coupling : Introduce aryl groups at the C7 position using Pd catalysts to explore π-π stacking interactions in receptor binding .

What experimental designs are recommended for evaluating the pharmacological activity of this compound analogs?

Q. Basic In Vitro Assays

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (IC50_{50} values). Compare to controls like Olaparib (IC50_{50} = 57.3 µM vs. 18 µM for diazepanone analogs) .
  • Enzyme Inhibition : Fluorescence-based assays for enzymes like phospholipase A2, using Michaelis-Menten kinetics to determine Ki_i values .

Q. Advanced Mechanistic Studies

  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for caspase-3/9 activation .
  • Metabolic Stability : Liver microsome assays (e.g., t1/2_{1/2} > 60 min indicates favorable pharmacokinetics) .

How should researchers address contradictions in reported biological activity data for diazepanone derivatives?

Q. Methodological Considerations

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
  • Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY) to rule out batch variability .
  • Meta-Analysis : Use tools like Forest plots to statistically reconcile IC50_{50} discrepancies across studies .

What crystallographic techniques are critical for analyzing the conformational flexibility of this compound?

Q. Advanced Structural Analysis

  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to assess diazepanone ring distortion (e.g., θ = 20° for chair-like conformers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.